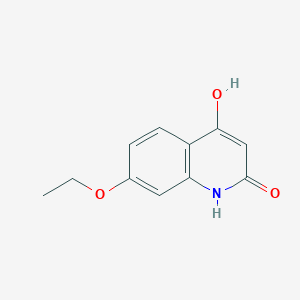
7-Ethoxy-4-hydroxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethoxy-4-hydroxyquinolin-2(1H)-one is a quinoline derivative known for its potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are often studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-4-hydroxyquinolin-2(1H)-one typically involves the reaction of 4-hydroxyquinolin-2(1H)-one with ethylating agents under controlled conditions. Common reagents include ethyl iodide or ethyl bromide, and the reaction is usually carried out in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
7-Ethoxy-4-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the quinoline ring.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as an antimicrobial or anticancer agent.
Industry: Possible use in the development of new materials or pharmaceuticals.
作用機序
The mechanism of action of 7-Ethoxy-4-hydroxyquinolin-2(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which might include inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: The parent compound without the ethoxy group.
7-Methoxy-4-hydroxyquinolin-2(1H)-one: Similar structure with a methoxy group instead of an ethoxy group.
7-Chloro-4-hydroxyquinolin-2(1H)-one: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
7-Ethoxy-4-hydroxyquinolin-2(1H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
7-ethoxy-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-2-15-7-3-4-8-9(5-7)12-11(14)6-10(8)13/h3-6H,2H2,1H3,(H2,12,13,14) |
InChIキー |
AXGWCBNCZCEALK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)


![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)



![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)



